molecular formula C19H31N5OS B6453832 1-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine CAS No. 2549034-67-3

1-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine

Cat. No.: B6453832
CAS No.: 2549034-67-3
M. Wt: 377.5 g/mol
InChI Key: FGRKWNPWCTZMNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring, a piperidine ring, and a piperazine ring . The 1,3,4-thiadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . Piperidine and piperazine rings are six-membered rings, with piperidine containing one nitrogen atom and piperazine containing two .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole ring is aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thiadiazole ring might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence its properties .

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been studied for their wide biological properties such as antimicrobial, fungicidal, and antiarthropodal activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes or receptors involved in microbial growth and survival.

Mode of Action

The mesoionic character of the thiadiazole ring, a key structural feature of the compound, allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction could lead to changes in the target’s function, potentially inhibiting its activity and leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that multiple pathways could be affected. These could include pathways related to microbial growth and survival, given the reported antimicrobial activity of similar compounds .

Pharmacokinetics

The ability of thiadiazole-containing compounds to cross cellular membranes suggests that they may be well absorbed and distributed within the body. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and could involve various enzymatic processes.

Result of Action

Given the reported biological activities of similar compounds , it is likely that the compound could inhibit the growth of microbes, potentially by interfering with essential cellular processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, compounds containing a 1,3,4-thiadiazole ring can exhibit various biological activities, which could potentially include toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Compounds containing a 1,3,4-thiadiazole ring have been studied for their potential as anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial agents .

Properties

IUPAC Name

2-methyl-5-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5OS/c1-16(2)23-13-11-22(12-14-23)8-4-5-15-25-18-6-9-24(10-7-18)19-21-20-17(3)26-19/h16,18H,6-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRKWNPWCTZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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